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molecular formula C23H23N3O2 B8474847 8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 62620-98-8

8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B8474847
M. Wt: 373.4 g/mol
InChI Key: YWRPPCFVBVFMLS-UHFFFAOYSA-N
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Patent
US04051248

Procedure details

Crude 8-(1H-inden-2-ylcarbonyl)-1-phenyl-1,3,8-triazaspiro-[4.5]decan-4-one (11.4g) is dissolved in dry pyridine (250 ml), treated with sodium borohydride (6.0g), and the resulting mixture is refluxed for 16 hours under a nitrogen atmosphere. The pyridine solution is cooled, poured into 2 liters of ice water, stirred for 1 hour and the precipitates filtered off. The crude product is dissolved in chloroform and washed with water and saturated sodium bicarbonate solution. Concentration of the dried chloroform solution gives a crude solid which is a mixture of compounds. Column chromatography through silica gel using ethyl acetate followed by high pressure liquid chromatography with 4:1 ethyl acetate/hexane gives 1.3g of the title compound, melting point 184°14 186° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([N:12]1[CH2:28][CH2:27][C:15]2([N:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:18][NH:17][C:16]2=[O:26])[CH2:14][CH2:13]1)=O.[BH4-].[Na+].C(OCC)(=O)C.C(OCC)(=O)C.CCCCCC>N1C=CC=CC=1>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:1]=[C:2]1[CH2:10][N:12]1[CH2:28][CH2:27][C:15]2([N:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:18][NH:17][C:16]2=[O:26])[CH2:14][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C1C(=CC2=CC=CC=C12)C(=O)N1CCC2(C(NCN2C2=CC=CC=C2)=O)CC1
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 16 hours under a nitrogen atmosphere
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitates filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in chloroform
WASH
Type
WASH
Details
washed with water and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Concentration of the dried chloroform solution gives a crude solid which
ADDITION
Type
ADDITION
Details
a mixture of compounds

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(=CC2=CC=CC=C12)CN1CCC2(C(NCN2C2=CC=CC=C2)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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